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Compound of Interest

Compound Name:
2-amino-2-(4-

bromophenyl)propanoic Acid

CAS No.: 72408-57-2

Cat. No.: B1274617

Get Quote

Executive Summary
2-Amino-2-(4-bromophenyl)propanoic acid is a non-proteinogenic,

-disubstituted amino acid. Structurally, it is an analog of alanine where the

-hydrogen is replaced by a 4-bromophenyl group (making it

-(4-bromophenyl)alanine), or an analog of phenylglycine where the

-hydrogen is replaced by a methyl group (making it

-methyl-4-bromophenylglycine).

This compound is distinct from its common isomer, 4-bromo-phenylalanine (2-amino-3-(4-

bromophenyl)propanoic acid), which carries the aryl group on the

-carbon. The steric bulk at the

-carbon in the title compound severely restricts conformational flexibility, making it a critical
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scaffold in the design of peptidomimetics with defined secondary structures (e.g.,

-helices).

Core Data Snapshot
Property Value

Molecular Weight (Average) 244.09 g/mol

Monoisotopic Mass (

Br)
242.9895 Da

Monoisotopic Mass (

Br)
244.9875 Da

Molecular Formula

CAS Number
53086-53-6 (Acid) / 888970-46-5 (Methyl ester

HCl)

Isotopic Pattern

~1:1 doublet (

and

) due to Br isotopes

Chemical Identity & Physiochemical Properties[1][4]
Molecular Weight & Isotopic Distribution
For researchers using Mass Spectrometry (MS), relying on the average molecular weight

(244.09 g/mol ) is insufficient due to the unique isotopic signature of bromine. Bromine exists

as two stable isotopes,

Br (50.69%) and

Br (49.31%), in a roughly 1:1 ratio.

LC-MS Implications: The mass spectrum will not show a single parent ion peak. Instead, it

will display a characteristic "doublet" pattern separated by 2 mass units.
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Peak A (

Br): 243.99 (M+H)

Peak B (

Br): 245.99 (M+H)

Intensity Ratio: ~1:1

Structural Disambiguation
It is vital to distinguish the target molecule from its region-isomer to ensure valid experimental

design.

Feature
Target: 2-Amino-2-(4-

bromophenyl)propanoic acid

Isomer: 4-Bromo-

phenylalanine

IUPAC
2-amino-2-(4-

bromophenyl)propanoic acid

2-amino-3-(4-

bromophenyl)propanoic acid

Structure
-Methyl,

-Aryl

-H,

-Aryl

Role
Conformational constraint (Aib-

like)
Side-chain modification

Chirality Chiral (if resolved) Chiral (L/D forms)

Synthetic Routes & Production
The synthesis of

-disubstituted amino acids requires specific methodologies to overcome the steric hindrance at
the quaternary carbon. The Bucherer-Bergs reaction is the industry standard for generating this
scaffold from the corresponding ketone.

Protocol: Bucherer-Bergs Synthesis
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This pathway converts 4-bromoacetophenone into the hydantoin intermediate, which is then

hydrolyzed to the free amino acid.

Step-by-Step Methodology
Hydantoin Formation:

Reagents: 4-Bromoacetophenone (1.0 eq), Potassium Cyanide (KCN, 1.2 eq), Ammonium

Carbonate ((NH

)

CO

, 3.0 eq).

Solvent: 50% Ethanol/Water.

Conditions: Heat to 60°C for 24 hours in a sealed vessel.

Mechanism: The ketone forms a hemiaminal, followed by nucleophilic attack by cyanide

and subsequent cyclization to form 5-(4-bromophenyl)-5-methylhydantoin.

Purification: The hydantoin precipitates upon cooling and acidification.

Alkaline Hydrolysis:

Reagents: 3M NaOH or Ba(OH)

.

Conditions: Reflux (100°C) for 48 hours.

Workup: Neutralize with HCl to pH 6-7 to precipitate the zwitterionic amino acid.

Synthesis Workflow Diagram

4-Bromoacetophenone
(C8H7BrO)

KCN, (NH4)2CO3
EtOH/H2O, 60°C

5-(4-bromophenyl)-
5-methylhydantoin

Bucherer-Bergs
Cyclization NaOH (aq)

Reflux, 48h

2-Amino-2-(4-bromophenyl)-
propanoic acid

(Target)

Hydrolysis
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Click to download full resolution via product page

Caption: Figure 1. Bucherer-Bergs synthetic route for the production of

-disubstituted amino acids.

Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures must

be confirmed.

Nuclear Magnetic Resonance (NMR)
H NMR (D

O/NaOD):

1.75 ppm (3H, s): Methyl group attached to the quaternary

-carbon. (Distinctive singlet; differentiates from the doublet methyl of alanine or the
benzylic CH

of phenylalanine).

7.40–7.60 ppm (4H, m): Aromatic protons showing an AA'BB' system typical of para-
substitution.

Mass Spectrometry (ESI-MS)
Ionization: Positive Mode (M+H)

.

Signature: Two peaks of equal intensity at m/z 244 and 246.

Fragmentation: Loss of COOH (-45 Da) is difficult due to the quaternary center, making the

parent ion relatively stable compared to standard amino acids.

Applications in Drug Discovery[5][6][7][8]
Conformational Constraint (The "Aib" Effect)
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Similar to 2-aminoisobutyric acid (Aib), the introduction of the

-methyl group restricts the rotation around the N-C

(

) and C

-C' (

) bonds.

Mechanism: The steric clash between the methyl group and the carbonyl oxygen forces the

peptide backbone into a helical conformation (often

-helix or

-helix).

Utility: Enhances metabolic stability by preventing protease access to the peptide bond.

Late-Stage Diversification
The 4-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling

reactions (Suzuki-Miyaura, Sonogashira).

Workflow:

Incorporate 2-amino-2-(4-bromophenyl)propanoic acid into a peptide sequence.

Perform on-resin Suzuki coupling with an aryl boronic acid.

Result: A library of biaryl-modified peptides with rigidified backbones.
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Peptide Engineering Medicinal Chemistry
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Caption: Figure 2. Functional utility of the scaffold in peptide engineering and library

generation.

Safety & Handling
GHS Classification: Warning.[1]

Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious

eye irritation).

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amino acid is

zwitterionic and stable, but the 4-bromo moiety can be light-sensitive over prolonged

exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-({2-[(4-Bromophenyl)amino]-2-oxoethyl}thio)propanoic acid | Sigma-Aldrich
[sigmaaldrich.com]

To cite this document: BenchChem. [Technical Guide: 2-Amino-2-(4-bromophenyl)propanoic
Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1274617/docs#technical-guide-2-amino-2-4-
bromophenyl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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